

5,8-dihydroxy-1,4-naphthoquinone properties

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Compound Focus: Naphthazarin

CAS No.: 475-38-7

Cat. No.: S597141

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Chemical Identity and Core Properties

5,8-Dihydroxy-1,4-naphthoquinone, more commonly known as **Naphthazarin**, is a dihydroxy derivative of 1,4-naphthoquinone [1] [2].

- **Chemical Formula:** $C_{10}H_6O_4$ [3] [4]
- **Molecular Weight:** 190.15 g/mol [3]
- **CAS Number:** 475-38-7 [3]
- **IUPAC Name:** 5,8-Dihydroxynaphthalene-1,4-dione [1]
- **Physical Description:** It typically appears as a dark red to brown-black crystalline powder [3].
- **Melting Point:** 228-232 °C [1] [3].
- **Solubility:** It is sparingly soluble in water but soluble in organic solvents like 1,4-dioxane and ethanol [1] [3].

Synthesis and Natural Occurrence

Naphthazarin can be synthesized through multiple routes. One common method involves the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride, followed by reductive dechlorination and re-oxidation [1]. Alternatively, it can be obtained by the oxidation of 5,8-dihydroxy-1-tetralone using manganese dioxide (MnO_2) [1].

It is a naturally occurring compound, produced as a specialized secondary metabolite in various horticultural plants [5]. Key natural sources include several members of the **Boraginaceae**, **Droseraceae**, and

Nepenthaceae families [2].

Biological and Pharmacological Activities

Naphthazarin exhibits a broad spectrum of significant biological activities, making it a compound of interest for therapeutic development. Its key activities and experimental results are summarized below.

Table 1: Antimicrobial Activity of 5,8-Dihydroxy-1,4-naphthoquinone The Minimum Inhibitory Concentration (MIC₅₀) is the lowest concentration that inhibits 50% of microbial growth, demonstrating its potent efficacy [6].

Microorganism	MIC ₅₀ Value
Candida albicans (Fungus)	< 0.6 µg/mL
Staphylococcus aureus (Gram-positive)	1.2 µg/mL
Staphylococcus epidermidis (Gram-positive)	2.4 µg/mL
Salmonella enteritidis (Gram-negative)	6 µg/mL
Proteus vulgaris (Gram-negative)	10 µg/mL
Bacillus cereus (Gram-positive)	14 µg/mL

Table 2: Effects on Maize Seedling Growth This table shows the concentration-dependent effects of **Naphthazarin** (DHNQ) on the fresh weight of maize seedlings, highlighting its potential as a phytotoxin or plant growth regulator [2]. The effects are presented as percentage change compared to the untreated control.

DHNQ Concentration	Effect on Aboveground Parts (APS)	Effect on Underground Parts (UPS)
0.1 nM	Stimulation (~+20%)	Not Significant
1 nM	Not Significant	Inhibition (~-40%)

DHNQ Concentration	Effect on Aboveground Parts (APS)	Effect on Underground Parts (UPS)
10 nM	Inhibition (~40%)	Inhibition (~40%)

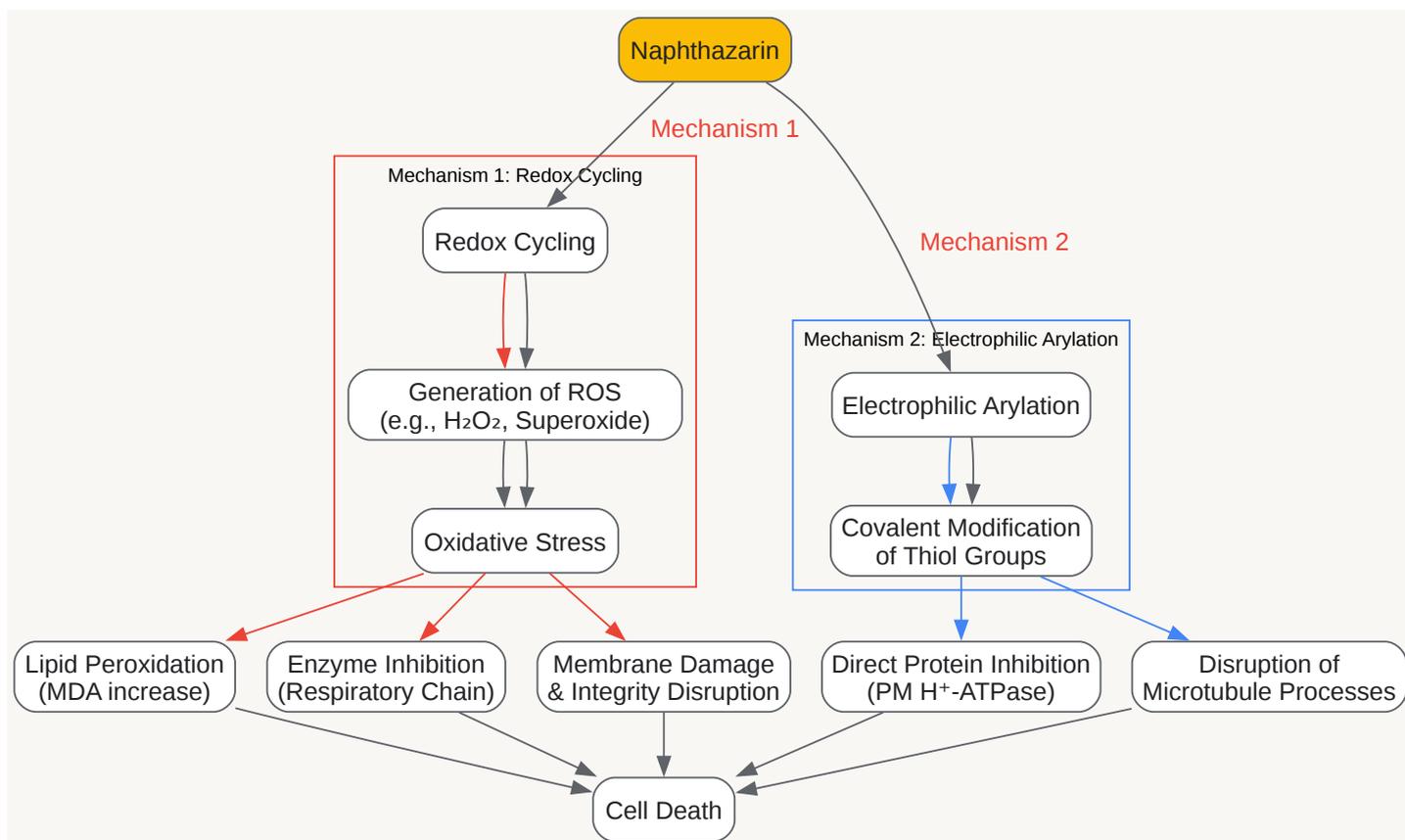
Other notable pharmacological activities include:

- **Anticancer Potential: Naphthazarin** and its derivatives have been investigated as scaffolds for **antineoplastic agents**. Studies have found that certain synthetic derivatives possess interesting inhibitory activities in various cytotoxic test systems [7].
- **Wound Healing:** Recent research has explored the role of 1,4-naphthoquinones and their derivatives in promoting wound healing, with a focus on their antibacterial properties and mechanisms of action [8].

Mechanisms of Biological Action

The biological activity of **Naphthazarin** is primarily driven by two interconnected mechanisms, which can occur simultaneously or independently depending on the cellular environment.

The following diagram illustrates these two primary mechanisms and their downstream biological consequences:



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Diagram 1: The dual mechanisms of action of 5,8-Dihydroxy-1,4-naphthoquinone (**Naphthazarin**), leading to cellular damage and death.

Experimental Protocols for Key Assays

For researchers looking to validate or explore these properties, here are summaries of key experimental methodologies from the search results.

1. Protocol: Antimicrobial Mechanism Assays [6]

This series of experiments is designed to elucidate the mechanism of action against microorganisms like *S. aureus* and *C. albicans*.

• A. Crystal Violet Uptake Assay (Membrane Integrity)

- **Objective:** To assess compound-induced damage to the cell membrane.
- **Method:** Grow microbial culture to mid-log phase. Treat with **Naphthazarin** at its MIC₅₀ for a set time. Incubate with crystal violet dye. Centrifuge and measure the absorbance of the supernatant at 590 nm. Intact membranes exclude the dye, while damaged membranes uptake it, resulting in less dye in the supernatant.
- **Calculation:** % Uptake = $[(OD_{eCV} - OD_{sample}) / OD_{eCV}] \times 100$, where OD_{eCV} is the absorbance of the empty crystal violet control.

• B. TTC Dehydrogenase Activity Assay (Metabolic Activity)

- **Objective:** To evaluate disruption of the electron transport chain.
- **Method:** Treat cells with **Naphthazarin**. Add 2,3,5-Triphenyltetrazolium chloride (TTC). Dehydrogenase enzymes in active mitochondria reduce TTC to red, insoluble formazan. Extract formazan with a solvent and measure absorbance at 485 nm.
- **Calculation:** % Reduction in Activity = $[1 - (OD_{treated} / OD_{control})] \times 100$.

• C. DNA Leakage Assay

- **Objective:** To detect compound-induced damage to the cell envelope causing DNA leakage.
- **Method:** Treat cells, centrifuge, and collect the supernatant. Measure the absorbance of the supernatant at 260 nm (the absorbance maximum for DNA).
- **Calculation:** Use a standard curve (where OD₂₆₀ = 1 corresponds to ~50 µg/mL DNA) to quantify the amount of leaked DNA.

2. Protocol: Assessing Effects on Plant Growth and Oxidative Stress [2]

This protocol evaluates the phytotoxic or growth-regulating effects of **Naphthazarin**.

• A. Plant Growth Measurement

- **Objective:** To determine the effect on seedling organ elongation and biomass.
- **Method:** Germinate maize seeds in the dark. Treat seedlings with low concentrations of **Naphthazarin** (e.g., 0.1, 1, 10 nM) for a set period. Measure the length of the main root,

mesocotyl, and first leaf. Separately, measure the fresh weight of the aboveground (APS) and underground (UPS) parts.

- **B. Oxidative Stress Markers**

- **Hydrogen Peroxide (H₂O₂) Quantification:** Use colorimetric methods, for example, based on the reaction of H₂O₂ with xylenol orange, measuring absorbance at 560 nm.
- **Catalase (CAT) Activity Assay:** Monitor the decomposition of H₂O₂ by the plant extract at 240 nm.
- **Lipid Peroxidation (MDA Assay):** Measure thiobarbituric acid reactive substances (TBARS), notably malondialdehyde (MDA), which is a marker for oxidative damage to lipids. Absorbance is measured at 532 nm.

Industrial Relevance and Specialized Contexts

Beyond pharmacology, **Naphthazarin** has significant importance in other industries.

- **Pulp and Paper Bleaching:** It is identified as a **key chromophore** in cellulosic materials. Its degradation using hydrogen peroxide under alkaline conditions is a critical process in industrial bleaching to produce white paper products. The reaction produces C1-C4 carboxylic acids as final products, but also forms other potent chromophores like 1,4,5,8-naphthalenetetrone as intermediates [9].
- **Use as a Dye:** It is commercially known as **Mordant Black 37** and has been used as a dye, producing colors from ash red to black, soluble in water and ethanol [3].

Future Research Directions and Conclusion

5,8-Dihydroxy-1,4-naphthoquinone (**Naphthazarin**) is a versatile compound with potent, multi-mechanistic biological activities. Its strong performance against pathogens like *C. albicans* and *S. aureus*, coupled with its antineoplastic and phytotoxic potential, makes it a promising scaffold for developing new drugs and agrochemicals.

Future research should focus on:

- **Medicinal Chemistry:** Synthesizing novel derivatives to improve potency, selectivity, and reduce potential toxicity.
- **In Vivo Studies:** Validating its efficacy and safety in animal models.

- **Synergistic Combinations:** Exploring its use in combination with existing antibiotics or anticancer drugs.

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